![molecular formula C16H15ClN4S B316271 N-benzyl-N-{3-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine](/img/structure/B316271.png)
N-benzyl-N-{3-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-N-{3-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features benzyl and chlorobenzyl groups attached to the triazole ring via a sulfanyl linkage. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
准备方法
The synthesis of N-benzyl-N-{3-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include benzylamine, 2-chlorobenzyl chloride, and 1,2,4-triazole.
Formation of Sulfanyl Linkage: The first step involves the reaction of benzylamine with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form N-benzyl-2-chlorobenzylamine.
Cyclization: The next step involves the cyclization of N-benzyl-2-chlorobenzylamine with 1,2,4-triazole in the presence of a suitable catalyst to form the desired triazole derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
化学反应分析
N-benzyl-N-{3-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with various aryl or alkyl groups.
科学研究应用
N-benzyl-N-{3-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-benzyl-N-{3-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby modulating the biological pathway in which the protein is involved. This inhibition can lead to various therapeutic effects, depending on the target and the pathway affected.
相似化合物的比较
N-benzyl-N-{3-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine can be compared with other similar compounds, such as:
2-[(2-chlorobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile: This compound also contains a chlorobenzyl group and a sulfanyl linkage, but it has a different core structure (nicotinonitrile) compared to the triazole ring in the target compound.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, making it a valuable compound for further research and development.
属性
分子式 |
C16H15ClN4S |
|---|---|
分子量 |
330.8 g/mol |
IUPAC 名称 |
N-benzyl-3-[(2-chlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H15ClN4S/c17-15-9-5-4-8-14(15)11-22-16-20-18-12-21(16)19-10-13-6-2-1-3-7-13/h1-9,12,19H,10-11H2 |
InChI 键 |
IEGBREXJVIETON-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNN2C=NN=C2SCC3=CC=CC=C3Cl |
规范 SMILES |
C1=CC=C(C=C1)CNN2C=NN=C2SCC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-ethoxy-5-iodo-4-(2-phenylethoxy)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B316189.png)
![4-[3-chloro-5-ethoxy-4-(2-phenylethoxy)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B316190.png)
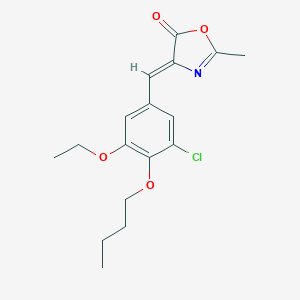
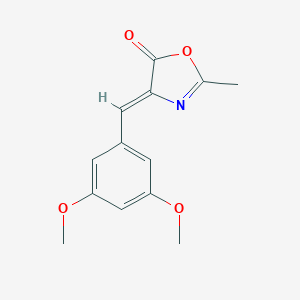
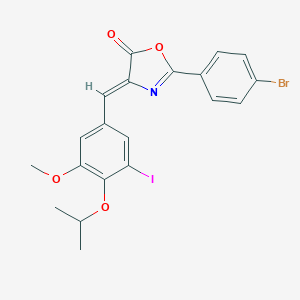
![ethyl {2-ethoxy-4-[(2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-6-iodophenoxy}acetate](/img/structure/B316198.png)
![ethyl {4-[(2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-iodo-6-methoxyphenoxy}acetate](/img/structure/B316201.png)
![2-(2-furyl)-4-[3-iodo-5-methoxy-4-(2-phenylethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B316203.png)
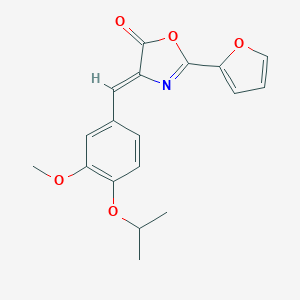
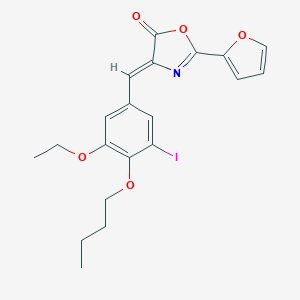

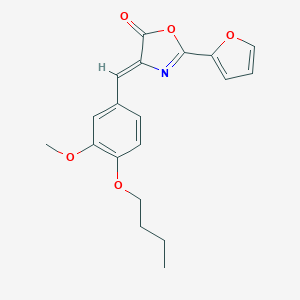
![methyl {2-bromo-6-ethoxy-4-[(2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B316210.png)
![2,4-dichloro-N-[(5-iodopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B316211.png)
